3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one
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Overview
Description
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound that features a pyrazole ring fused with an oxolanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate oxolanone precursor. One common method involves the methylation of pyrazole followed by amination to introduce the amino group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumoral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action for 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the oxolanone moiety.
4-amino-3,5-dimethyl-1H-pyrazole: Similar structure but without the oxolanone ring.
3-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one: Similar but lacks the amino group
Uniqueness
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is unique due to the combination of the pyrazole and oxolanone rings, along with the presence of an amino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(4-amino-3,5-dimethylpyrazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C9H13N3O2/c1-5-8(10)6(2)12(11-5)7-3-4-14-9(7)13/h7H,3-4,10H2,1-2H3 |
InChI Key |
OVDIVALFKNDPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCOC2=O)C)N |
Origin of Product |
United States |
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